1-Ethynyl-2,4-difluorobenzene

Catalog No.
S759192
CAS No.
302912-34-1
M.F
C8H4F2
M. Wt
138.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethynyl-2,4-difluorobenzene

CAS Number

302912-34-1

Product Name

1-Ethynyl-2,4-difluorobenzene

IUPAC Name

1-ethynyl-2,4-difluorobenzene

Molecular Formula

C8H4F2

Molecular Weight

138.11 g/mol

InChI

InChI=1S/C8H4F2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H

InChI Key

HRUJQXRGWQWYDH-UHFFFAOYSA-N

SMILES

C#CC1=C(C=C(C=C1)F)F

Canonical SMILES

C#CC1=C(C=C(C=C1)F)F

1-Ethynyl-2,4-difluorobenzene is an organic compound with the molecular formula C8H4F2\text{C}_8\text{H}_4\text{F}_2. This compound features an ethynyl group (–C≡CH) attached to a benzene ring that is substituted with two fluorine atoms located at the 2 and 4 positions. The presence of these fluorine atoms enhances the compound's electron-withdrawing properties, making it particularly interesting for various chemical applications. Its unique structure contributes to its reactivity and potential utility in organic synthesis and material science .

There is no current scientific research available describing a specific mechanism of action for 1-Ethynyl-2,4-difluorobenzene.

  • Due to the lack of research, specific safety information regarding toxicity, flammability, or reactivity is not available.
  • However, as a general precaution, any unfamiliar aromatic compound should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment.
, including:

  • Electrophilic Aromatic Substitution (EAS): The benzene ring can react with electrophiles, leading to the substitution of hydrogen atoms with various functional groups.
  • Nucleophilic Addition: The ethynyl group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds.
  • Oxidation and Reduction: This compound can be oxidized or reduced under specific conditions to yield different products.

These reactions enable the compound to serve as a versatile building block in organic synthesis .

While specific biological activity data for 1-Ethynyl-2,4-difluorobenzene is limited, compounds containing fluorinated groups often exhibit enhanced metabolic stability and bioactivity. Research indicates that such compounds can interact favorably with biological receptors, influencing their pharmacokinetics and dynamics. The presence of fluorine typically affects lipophilicity and binding affinity, making these compounds valuable in drug discovery and development .

1-Ethynyl-2,4-difluorobenzene can be synthesized through several methods:

  • Sonogashira Coupling Reaction: A common approach involves the coupling of 2,4-difluoroiodobenzene with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. This method is favored for its efficiency and ability to produce high yields.
  • Halogenation and Fluorination: Other synthetic routes may involve halogenation followed by selective fluorination of ethynylbenzene derivatives. Such methods require careful control of reaction conditions to achieve desired substitution patterns.

Industrial production may utilize continuous flow reactors to optimize yield and efficiency, alongside purification techniques like distillation or recrystallization .

1-Ethynyl-2,4-difluorobenzene finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex aromatic compounds.
  • Material Science: Its unique properties make it suitable for developing advanced materials, including polymers.
  • Pharmaceuticals: The compound can be explored for potential use in creating fluorinated pharmaceuticals due to its biological activity .

Interaction studies are crucial for understanding the reactivity and potential applications of 1-Ethynyl-2,4-difluorobenzene. Research suggests that compounds with similar structures may exhibit significant interactions with biological receptors. These interactions are often influenced by the electronic properties imparted by the fluorine substituents. Understanding these interactions can guide the design of new therapeutic agents or diagnostic tools .

Several compounds share structural similarities with 1-Ethynyl-2,4-difluorobenzene. Here are notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Ethynyl-4-fluorobenzeneEthynyl group with one fluorine atomSimpler structure; fewer electron-withdrawing effects
4-EthynylanisoleEthynyl group attached to an anisole structureContains an ether group; distinct reactivity profile
4-Ethynyl-α,α,α-trifluorotolueneEthynyl group with trifluoromethyl substituentEnhanced electron-withdrawing effects due to trifluoromethyl
PhenylacetyleneEthynyl group attached directly to phenylLacks halogen substitutions; simpler reactivity
1-Ethynyl-3-fluorobenzeneEthynyl group with one fluorine atomDifferent position of fluorine; alters reactivity

Uniqueness: The distinct positioning of the fluorine atoms at the 2 and 4 positions on the benzene ring gives 1-Ethynyl-2,4-difluorobenzene unique chemical properties compared to other ethynyl-substituted benzenes. This arrangement influences its reactivity patterns and applications in organic synthesis and material science .

1-Ethynyl-2,4-difluorobenzene is systematically classified under multiple nomenclature systems, reflecting its dual nature as both a fluorinated aromatic compound and an acetylenic hydrocarbon. The compound is registered under Chemical Abstracts Service number 302912-34-1, establishing its unique chemical identity within the global registry of chemical substances. According to the International Union of Pure and Applied Chemistry nomenclature, the compound is formally designated as 1-ethynyl-2,4-difluorobenzene, emphasizing the positioning of the ethynyl group at the 1-position and fluorine substituents at the 2,4-positions of the benzene ring. Alternative systematic names include benzene, 1-ethynyl-2,4-difluoro-, which follows the substitutive nomenclature principles by treating the benzene ring as the parent structure.

The compound is also known by several synonyms that reflect different naming conventions and commercial designations. These include 2,4-difluorophenylacetylene, which emphasizes the phenylacetylene structural motif, and 1-ethynyl-2,4-difluoro-benzene, representing a variant of the systematic name. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation FC1=CC=C(C#C)C(F)=C1, which provides a compact textual representation of the molecular connectivity. The International Chemical Identifier key HRUJQXRGWQWYDH-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, facilitating database searches and chemical informatics applications.

Table 1: Chemical Identifiers and Physical Properties of 1-Ethynyl-2,4-difluorobenzene

PropertyValueReference
Chemical Abstracts Service Number302912-34-1
Molecular FormulaC₈H₄F₂
Molecular Weight138.12 g/mol
Melting Point27-32°C
Boiling Point50°C at 20 mmHg
Physical StateWhite to colorless solid
International Chemical Identifier KeyHRUJQXRGWQWYDH-UHFFFAOYSA-N
PubChem Compound Identifier5063820

The structural classification of 1-ethynyl-2,4-difluorobenzene places it within the broader category of halogenated aromatic acetylenes, specifically as a member of the fluorophenylacetylene family. This classification is significant because it determines the compound's reactivity patterns, particularly in palladium-catalyzed cross-coupling reactions where the electron-withdrawing nature of the fluorine substituents influences both the oxidative addition step and the overall reaction kinetics. The compound's structure can be analyzed in terms of its electronic properties, where the fluorine atoms create regions of electron deficiency that can be exploited in various synthetic transformations.

Historical Context in Organofluorine Chemistry

The development of 1-ethynyl-2,4-difluorobenzene and related fluorinated acetylenic compounds represents a significant milestone in the evolution of organofluorine chemistry, a field that has undergone dramatic transformations since its inception in the nineteenth century. The historical trajectory of organofluorine chemistry began with the pioneering work of Alexander Borodin in 1862, who carried out the first nucleophilic replacement of a halogen atom by fluoride, establishing the foundational principles for halogen exchange reactions that would later prove crucial in the synthesis of fluorinated aromatic compounds. This early work laid the groundwork for methodologies that would eventually enable the preparation of complex fluorinated acetylenes like 1-ethynyl-2,4-difluorobenzene.

The systematic development of fluoroaromatic chemistry accelerated significantly in the early twentieth century with the introduction of the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine atoms into aromatic systems through the decomposition of diazonium tetrafluoroborate salts. This methodology represented a crucial advance because it offered a practical route to fluorinated benzene derivatives, establishing the synthetic foundation upon which more complex fluorinated acetylenes would later be built. The subsequent development of nucleophilic halogen exchange reactions, particularly the work of Gottlieb in 1936 demonstrating the conversion of chloroarenes to fluoroarenes using potassium fluoride, further expanded the toolkit available for preparing fluorinated aromatic compounds.

The World War II period marked a transformative phase in organofluorine chemistry, driven primarily by the demands of the Manhattan Project and the need for materials capable of withstanding the extreme conditions associated with uranium hexafluoride processing. During this period, industrial organofluorine chemistry experienced unprecedented growth, leading to the development of large-scale fluorination processes and the emergence of specialized fluorinated materials. Although 1-ethynyl-2,4-difluorobenzene itself was not developed during this era, the fundamental advances in fluorine chemistry and the establishment of industrial fluorochemical capabilities created the technological infrastructure that would later support the synthesis of specialized fluorinated acetylenes.

The modern era of organofluorine chemistry, beginning in the latter half of the twentieth century, has been characterized by increasingly sophisticated approaches to fluorine incorporation and the development of novel fluorinated building blocks for pharmaceutical and materials applications. The emergence of transition metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling developed for forming carbon-carbon bonds between terminal alkynes and aryl halides, has created new opportunities for utilizing fluorinated acetylenes like 1-ethynyl-2,4-difluorobenzene as synthetic intermediates. These developments have positioned fluorinated acetylenes as valuable synthetic building blocks, capable of introducing both fluorine functionality and alkyne reactivity into complex molecular architectures.

Position Within Acetylenic Aromatic Compounds

1-Ethynyl-2,4-difluorobenzene occupies a distinctive position within the broader family of acetylenic aromatic compounds, representing a specialized class that combines the unique properties of terminal alkynes with the electron-withdrawing effects of fluorine substitution. Terminal alkynes, characterized by the presence of a carbon-carbon triple bond with an accessible hydrogen atom, exhibit distinctive reactivity patterns that make them valuable partners in various cross-coupling reactions. The incorporation of fluorine substituents into the aromatic ring significantly modifies these inherent properties, creating compounds with enhanced electrophilic character and altered reaction kinetics compared to their non-fluorinated counterparts.

Phenylacetylene, the parent compound of this family, serves as a prototypical terminal acetylene that undergoes many reactions expected of this functional group, including semihydrogenation over Lindlar catalyst to give styrene and oxidative coupling in the presence of copper salts to form diphenylbutadiyne. The introduction of fluorine substituents, as in 1-ethynyl-2,4-difluorobenzene, substantially alters these reaction profiles by increasing the electrophilic character of the aromatic system and influencing the electron density at the alkyne terminus. This modification has profound implications for the compound's behavior in palladium-catalyzed cross-coupling reactions, where electron-deficient aryl systems typically exhibit enhanced reactivity in oxidative addition processes.

Comparative analysis with other fluorinated phenylacetylenes reveals the specific advantages conferred by the 2,4-difluoro substitution pattern. 2-Fluorophenylacetylene, bearing a single fluorine substituent, demonstrates intermediate properties between the parent phenylacetylene and more heavily fluorinated derivatives. The molecular weight of 120.13 grams per mole for 2-fluorophenylacetylene compared to 138.12 grams per mole for 1-ethynyl-2,4-difluorobenzene reflects the additional fluorine substitution, which correspondingly increases the electron-withdrawing character of the aromatic system. Similarly, 3-fluorophenylacetylene provides another point of comparison, with properties intermediate between the non-fluorinated and difluorinated variants.

Table 2: Comparative Properties of Fluorinated Phenylacetylenes

CompoundMolecular Weight (g/mol)Fluorine Substitution PatternBoiling PointReference
Phenylacetylene102.13None142°C
2-Fluorophenylacetylene120.132-position150°C
3-Fluorophenylacetylene120.123-position138°C
1-Ethynyl-2,4-difluorobenzene138.122,4-positions50°C/20 mmHg

The positioning of 1-ethynyl-2,4-difluorobenzene within acetylenic aromatic compounds is further defined by its participation in specialized synthetic transformations that exploit the synergistic effects of fluorine substitution and alkyne functionality. Copper-catalyzed oxidative cross-coupling reactions with electron-deficient polyfluorophenylboronate esters represent one such application, where the compound serves as a terminal alkyne partner in reactions that generate cross-coupled alkynyl fluoroarene products. These transformations demonstrate the unique reactivity profile of fluorinated acetylenes and their utility as alternatives to conventional Sonogashira coupling protocols.

Significance in Synthetic Organic Chemistry Research

The significance of 1-ethynyl-2,4-difluorobenzene in synthetic organic chemistry research stems from its dual functionality as both a fluorinated aromatic system and a terminal alkyne, positioning it as a versatile building block for the construction of complex molecular architectures. The compound's utility is particularly evident in cross-coupling reactions, where the electron-withdrawing effects of the fluorine substituents enhance reactivity while the terminal alkyne functionality provides a site for carbon-carbon bond formation. Recent research has demonstrated the compound's effectiveness in copper-catalyzed oxidative cross-coupling reactions with polyfluorophenylboronate esters, offering a mild alternative to traditional Sonogashira coupling conditions.

In palladium-catalyzed cross-coupling chemistry, 1-ethynyl-2,4-difluorobenzene serves as a valuable substrate for the synthesis of functionalized acetylenes through copper-free Sonogashira coupling reactions. The electron-deficient nature of the difluorinated aromatic ring facilitates oxidative addition to palladium centers, leading to enhanced reaction rates and improved yields compared to electron-rich acetylenic partners. This reactivity profile has been exploited in the one-pot synthesis of complex heterocyclic systems, including triazoloquinoxalines, where the compound participates in multi-step cascade reactions that assemble multiple bonds in a single synthetic operation.

The compound's role in materials chemistry research has gained particular prominence due to the unique properties conferred by fluorine substitution. Fluorinated acetylenes like 1-ethynyl-2,4-difluorobenzene have been employed in the synthesis of sulfonated poly(arylene ether)s, where the fluorinated monomer units contribute to enhanced thermal stability and chemical resistance of the resulting polymeric materials. These applications capitalize on the exceptional strength of carbon-fluorine bonds, which provide thermal and chemical stability that is often superior to that of non-fluorinated analogs.

Table 3: Synthetic Applications of 1-Ethynyl-2,4-difluorobenzene

ApplicationReaction TypeKey FeaturesReference
Polymer SynthesisPolymerization with sulfonated arylene ethersEnhanced thermal stability
Isoxazole SynthesisPreparation of functionalized isoxazolesRegioselective formation
Cross-couplingCopper-catalyzed oxidative couplingMild reaction conditions
Triazoloquinoxaline SynthesisOne-pot Sonogashira couplingMulti-step cascade reaction

Research into the mechanistic aspects of reactions involving 1-ethynyl-2,4-difluorobenzene has provided valuable insights into the influence of fluorine substitution on reaction pathways and selectivity. Computational studies have revealed that the electron-withdrawing effects of fluorine substituents significantly alter the electronic properties of the acetylenic carbon atoms, influencing both the kinetics and thermodynamics of carbon-carbon bond formation reactions. These findings have important implications for the design of new synthetic methodologies and the optimization of existing protocols for the preparation of fluorinated organic compounds.

The pharmaceutical chemistry applications of 1-ethynyl-2,4-difluorobenzene and its derivatives represent another area of significant research interest. The compound serves as a precursor for the synthesis of various bioactive molecules, where the fluorine substituents can enhance metabolic stability, improve membrane permeability, and modulate biological activity. The strategic incorporation of fluorinated acetylenic motifs into drug candidates has become increasingly common in medicinal chemistry, reflecting the growing recognition of fluorine's unique contributions to pharmacological properties.

Current research trends involving 1-ethynyl-2,4-difluorobenzene continue to explore new applications in sustainable chemistry and green synthetic methodologies. The development of more environmentally friendly synthetic routes, including the use of water as a solvent in copper-free Sonogashira coupling reactions, has demonstrated the compound's compatibility with sustainable chemistry principles. These advances represent important steps toward reducing the environmental impact of fluorinated compound synthesis while maintaining the high levels of efficiency and selectivity required for practical applications.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

1-Ethynyl-2,4-difluorobenzene

Dates

Modify: 2023-08-15

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